4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that features a thiophene ring, an imidazo[1,2-a]pyridine core, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of substituted 2-aminopyridines with α-halo ketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the imidazo[1,2-a]pyridine-thiophene intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for GABA receptors, modulating their activity and influencing neurotransmission . The thiophene and imidazo[1,2-a]pyridine moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Zolpidem: An imidazo[1,2-a]pyridine derivative used to treat insomnia.
Uniqueness
4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-methyl-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-5-7-15(8-6-13)20(24)22-19-18(16-4-3-11-25-16)21-17-12-14(2)9-10-23(17)19/h3-12H,1-2H3,(H,22,24) |
InChI Key |
LDLSGNXJXGNGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CS4 |
Origin of Product |
United States |
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